1-Phenyl-3-buten-1-ol

Catalog No.
S570140
CAS No.
936-58-3
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-3-buten-1-ol

CAS Number

936-58-3

Product Name

1-Phenyl-3-buten-1-ol

IUPAC Name

1-phenylbut-3-en-1-ol

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2

InChI Key

RGKVZBXSJFAZRE-UHFFFAOYSA-N

SMILES

C=CCC(C1=CC=CC=C1)O

Canonical SMILES

C=CCC(C1=CC=CC=C1)O
  • Availability and Use

    Information on PubChem [National Institutes of Health], a database of chemical information, lists 1-Phenyl-3-buten-1-ol but does not describe any specific scientific research applications []. Suppliers of the chemical often designate it for "research use only" without specifying the research areas. This suggests the compound may be under investigation for various purposes, but the research itself is not widely published.

  • Chemical Properties

    The presence of both an alcohol group and a double bond (olefin) suggests potential for the molecule to participate in various chemical reactions. However, targeted research into its reactivity and applications is not readily available in scientific literature.

Further exploration might involve:

  • Patent Literature

    Research into 1-Phenyl-3-buten-1-ol may be part of patent applications for new materials or processes. Searching patent databases could reveal applications not yet published in traditional scientific journals [].

  • Future Research

    Given the presence of reactive functional groups, 1-Phenyl-3-buten-1-ol could be a potential candidate for investigation in various research fields, such as:

    • Organic synthesis: As a building block for more complex molecules.
    • Material science: As a component in polymers or other materials.
    • Medicinal chemistry: For potential biological activity, although this is purely speculative at this point.

1-Phenyl-3-buten-1-ol is an aromatic alcohol characterized by the molecular formula C10H12O. This compound features a phenyl group attached to a butenol chain, which makes it an unsaturated compound. It is typically encountered as a clear, colorless liquid and has a boiling point of approximately 228.5 °C. The presence of both an alcohol functional group and a double bond suggests that it can participate in various

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to produce saturated alcohols, often using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions, employing reagents such as thionyl chloride or phosphorus tribromide .

These reactions highlight the compound's reactivity and potential for further chemical transformations.

Research into the biological activity of 1-Phenyl-3-buten-1-ol suggests that it may interact with various enzymes, particularly alcohol dehydrogenases, which catalyze the oxidation of alcohols. This interaction is crucial for its metabolism and may influence its pharmacokinetics in biological systems. The compound's aromatic structure allows it to engage in hydrogen bonding and other intermolecular interactions, potentially affecting its biological efficacy.

1-Phenyl-3-buten-1-ol can be synthesized through several methods, including:

  • Reaction between Allyl Acetate and Benzaldehyde: This method typically employs indium iodide and tetrakis(triphenylphosphine)nickel(0) as catalysts under mild conditions.
    text
    Allyl Acetate + Benzaldehyde → 1-Phenyl-3-buten-1-ol
  • Reaction of Benzaldehyde with 3-Bromo-propene: This process uses bismuth and ammonium chloride in water at room temperature, yielding high purity .

These synthetic routes are adaptable for both laboratory and industrial applications, with conditions optimized for higher yields.

The applications of 1-Phenyl-3-buten-1-ol span various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Fragrance and Flavor Production: Its unique aromatic properties make it valuable in creating fragrances and flavors.
  • Pharmaceutical Research: Ongoing studies explore its potential therapeutic properties and interactions with biological systems .

Studies on the interactions of 1-Phenyl-3-buten-1-ol with enzymes suggest that it may influence metabolic pathways involving cytochrome P450 enzymes. These enzymes play a significant role in the oxidative metabolism of many xenobiotics and endogenous compounds. Understanding these interactions is critical for assessing the compound's safety and efficacy in various applications .

Several compounds share structural similarities with 1-Phenyl-3-buten-1-ol, each possessing unique characteristics:

Compound NameStructure TypeNotable Features
3-Buten-1-olUnsaturated AlcoholLacks phenyl group; simpler structure
4-Phenyl-3-buten-2-oneKetoneContains a ketone functional group instead of hydroxyl
3-Phenyl-2-propyn-1-olAlkyneFeatures a triple bond; different reactivity

Uniqueness: The distinct combination of an aromatic ring and an unsaturated alcohol chain in 1-Phenyl-3-buten-1-ol imparts unique chemical properties that enhance its reactivity compared to similar compounds. This makes it particularly interesting for further research and industrial applications .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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